N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Scientific Research Applications
Inhibitors of Photosynthetic Electron Transport
A study explored the synthesis and evaluation of pyrazole derivatives, including those related to N-(4-(tert-butyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, as potential inhibitors of photosynthetic electron transport. These compounds were tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, aiming to identify new leads for herbicidal activity. Some compounds exhibited significant inhibitory properties, comparable to commercial herbicides, thus highlighting their potential in agricultural applications (Vicentini et al., 2005).
Synthesis and Chemical Properties
Another area of research involves the synthesis and characterization of pyrazole and thiazole derivatives. Studies have developed new procedures for synthesizing related compounds, providing insight into their chemical structures and potential applications in further medicinal chemistry investigations. For example, the formation of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones from N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides demonstrates the versatility of these compounds in chemical synthesis (Vicentini et al., 1994).
Catalytic Asymmetric Synthesis
Research into the catalytic asymmetric synthesis of related compounds has shown the utility of pyrazole derivatives in producing functionalized cyclopentenes. This work contributes to the field of synthetic organic chemistry by providing methodologies for generating compounds with significant stereochemical complexity, which could be useful in drug development and other areas of chemistry (Han et al., 2011).
Biological Activity and Drug Design
Additionally, the design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting specific biological pathways, such as the MAP kinase p38α, illustrate the potential of these compounds in therapeutic applications. These studies provide a foundation for the development of new drugs with improved efficacy and specificity for treating diseases related to the targeted pathways (Getlik et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their targets .
Result of Action
Some thiazole derivatives have been found to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Safety and Hazards
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-5-17-7-6-9(16-17)11(18)15-12-14-10(8-19-12)13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZUTRQLXLYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.